molecular formula C10H9BrFNO2 B570065 N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide CAS No. 1141886-90-9

N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide

Cat. No.: B570065
CAS No.: 1141886-90-9
M. Wt: 274.089
InChI Key: APOMQQGADOPTAQ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid .

Properties

IUPAC Name

N-[4-(2-bromoacetyl)-3-fluorophenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFNO2/c1-6(14)13-7-2-3-8(9(12)4-7)10(15)5-11/h2-4H,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOMQQGADOPTAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C(=O)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-(4-Acetyl-3-fluoro-phenyl)-acetamide (10.2 g, 51.2 mmol) is dissolved in 50 mL chloroform. At room temperature bromine (1.98 mL, 38.4 mmol) is added drop wise. The reaction mixture is stirred at room temperature for 1.5 hours. Subsequently the precipitated product is filtered off, washed first with chloroform and then with ethyl acetate to yield N-[4-(2-bromo-acetyl)-3-fluoro-phenyl]-acetamide (8.7 g, 43%); LCIMS at 254 nm; [M+H] 275; Rt 2.918 min)
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.98 mL
Type
reactant
Reaction Step Two

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